[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE
Overview
Description
[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE is a compound that combines two significant heterocyclic systems: indole and piperidine. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Piperidine derivatives are widely used in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Piperidine Derivative: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of piperidones.
Coupling Reaction: The final step involves coupling the indole and piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions to form various products, including oxindoles.
Reduction: Reduction of the indole nucleus can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used.
Major Products
Oxidation: Oxindoles
Reduction: Indoline derivatives
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . Piperidine derivatives often act on neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: An indole derivative with similar biological activities.
3-Acetylindole: Another indole derivative used in various chemical reactions.
Uniqueness
[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE is unique due to its combination of indole and piperidine moieties, which may result in a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-1-piperidin-4-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-2-20-13-15(16-5-3-4-6-17(16)20)12-19-11-14-7-9-18-10-8-14/h3-6,13-14,18-19H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEVDQQDYYZRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNCC3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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